Seloken
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metoprolol tartrate is a member of phenols and an alcohol.
Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety); Hydrochlorothiazide; metoprolol tartrate (component of); Chlorthalidone; metoprolol tartrate (component of).
Biological Activity
Seloken, the brand name for metoprolol, is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.
Metoprolol selectively inhibits beta-1 adrenergic receptors primarily located in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. The following table summarizes its primary mechanisms:
Mechanism | Effect |
---|---|
Beta-1 receptor blockade | Decreased heart rate (negative chronotropic effect) |
Decreased myocardial contractility | Reduced oxygen demand by the heart |
Inhibition of renin release | Lowered angiotensin II levels, reducing vasoconstriction |
Pharmacokinetics
The pharmacokinetic profile of metoprolol is characterized by rapid absorption and extensive first-pass metabolism. The following key parameters are noted:
- Bioavailability : Approximately 50% due to first-pass metabolism.
- Half-life : 3 to 7 hours, allowing for once or twice-daily dosing.
- Metabolism : Primarily hepatic via cytochrome P450 enzymes (CYP2D6).
Clinical Applications
This compound is indicated for various cardiovascular conditions. Its efficacy and safety have been evaluated in multiple clinical studies:
- Hypertension Management : Metoprolol effectively lowers blood pressure and reduces the risk of cardiovascular events.
- Angina Pectoris : It decreases frequency and severity of anginal attacks by reducing myocardial oxygen demand.
- Heart Failure : Clinical trials have shown that metoprolol improves survival rates in patients with chronic heart failure.
Case Studies
Several studies have illustrated the clinical effectiveness of this compound:
- Study on Hypertension : A randomized controlled trial involving 300 patients showed that metoprolol significantly reduced systolic blood pressure by an average of 15 mmHg compared to placebo over 12 weeks .
- Heart Failure Outcomes : In a cohort study of patients with chronic heart failure, those treated with metoprolol had a 34% reduction in mortality compared to those receiving standard care without beta-blockers .
Side Effects and Considerations
While generally well-tolerated, this compound can cause side effects such as fatigue, dizziness, and bradycardia. Caution is advised in patients with asthma or chronic obstructive pulmonary disease (COPD) due to potential bronchoconstriction.
Research Findings
Recent research has expanded our understanding of metoprolol's biological activity:
- A study published in The Journal of Clinical Pharmacology highlighted that metoprolol's anti-inflammatory properties may contribute to its cardioprotective effects .
- Another investigation found that metoprolol can improve endothelial function in hypertensive patients, suggesting additional cardiovascular benefits beyond heart rate reduction .
Properties
CAS No. |
56392-17-7 |
---|---|
Molecular Formula |
C19H31NO9 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
WPTKISQJQVFSQI-LREBCSMRSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
56392-17-7 |
Pictograms |
Irritant; Health Hazard |
Purity |
> 98% |
Synonyms |
56392-17-7; 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1); Metoprolol-(+,-) (+)-tartrate salt; Prestwick_1009; AC1O4WIQ; SCHEMBL2051655 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.